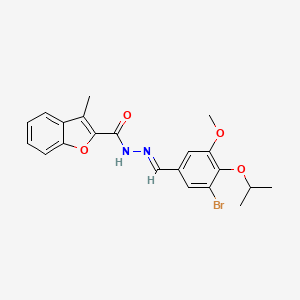
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate, also known as DMOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMOB is a derivative of 2-methyl-3-nitrobenzoic acid, and its synthesis method involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate is not fully understood. However, it has been suggested that 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and oxidative stress. 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to have anti-inflammatory and antioxidant effects in cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been studied for its potential as a photosensitizer in photodynamic therapy for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in cells. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has limitations in terms of its solubility in water, which may affect its effectiveness in certain experiments.
Direcciones Futuras
For research on 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate include studying its potential as a photosensitizer in photodynamic therapy for cancer, investigating its anti-inflammatory and antioxidant effects in vivo, and exploring its potential as a therapeutic agent for other diseases. Furthermore, research can be conducted to improve the solubility of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate in water, which may enhance its effectiveness in certain experiments.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a catalyst, such as triethylamine. The reaction yields 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate as a yellow crystalline solid with a melting point of 95-97°C. The purity of 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate can be determined by using thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(3,4-dimethylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been studied for its potential as a photosensitizer in photodynamic therapy for cancer.
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-7-8-14(9-12(11)2)17(20)10-24-18(21)15-5-4-6-16(13(15)3)19(22)23/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNSIVCPYGPHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-bromophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5774484.png)

![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)


![3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5774525.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5774546.png)



![N-(2,6-difluorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B5774597.png)